

Application Note: Quantification of Reactive Orange 16 using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Reactive Orange 16

Cat. No.: B082518

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Introduction

Reactive Orange 16 (RO-16) is a sulfonated azo dye extensively used in the textile industry.[1] Due to its chemical structure, it is resistant to conventional wastewater treatment, leading to environmental persistence. The monitoring of RO-16 concentrations is crucial for environmental remediation studies and for quality control in industrial processes. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the quantification of RO-16 and its degradation byproducts.[2] This application note provides a detailed protocol for the determination of **Reactive Orange 16** using a reversed-phase HPLC method with UV-Vis detection.

Principle

This method utilizes reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent.[3] [4] The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. A gradient elution is employed to ensure the efficient separation of RO-16 from potential degradation products or impurities.[3] Detection is performed at the maximum absorbance wavelength (λ_{max}) of **Reactive Orange 16**, which is approximately 493-494 nm. [2][5]

Experimental Protocols

1. Instrumentation and Materials

- Instrumentation:
 - HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[\[1\]](#)[\[3\]](#)
- Materials:
 - C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).[\[1\]](#)[\[3\]](#)
 - Acetonitrile (HPLC grade).[\[1\]](#)
 - Methanol (HPLC grade).[\[1\]](#)
 - Ammonium Acetate (analytical grade).[\[2\]](#)
 - Tetrabutylammonium bromide (TBAB, for ion-pairing, optional).[\[2\]](#)
 - Deionized water (18.2 M Ω ·cm).
 - **Reactive Orange 16** standard.[\[2\]](#)
 - Syringe filters (0.45 μ m).[\[1\]](#)

2. Preparation of Reagents and Mobile Phase

- Mobile Phase A: Prepare a 20 mM Ammonium Acetate solution in deionized water and adjust the pH to 6.5 with acetic acid. If using an ion-pair reagent, add 5 mM Tetrabutylammonium bromide (TBAB) to this phase.[\[2\]](#)
- Mobile Phase B: Acetonitrile (HPLC grade).[\[2\]](#)
- Standard Stock Solution (100 μ g/mL): Accurately weigh 10 mg of **Reactive Orange 16** standard and dissolve it in 100 mL of deionized water.[\[2\]](#)
- Calibration Standards: Prepare a series of working standards by diluting the stock solution with deionized water to obtain concentrations ranging from 0.1 μ g/mL to 50 μ g/mL.[\[2\]](#)

3. Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

Parameter	Condition
Column	C18 reversed-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase	A: 20 mM Ammonium Acetate (pH 6.5) B: Acetonitrile
Gradient Elution	0-1 min: 10% B, 1-12 min: 10% to 90% B, 12-14 min: 90% B, 14-15.5 min: Return to 10% B
Flow Rate	1.0 mL/min[1][2]
Injection Volume	20 µL[1]
Column Temperature	35 °C[1]
Detection Wavelength	494 nm[2]

4. Sample Preparation

- Dilute the sample containing **Reactive Orange 16** with deionized water to ensure the concentration falls within the linear range of the calibration curve.[2]
- Filter the diluted sample through a 0.45 µm syringe filter prior to injection into the HPLC system.[2]

5. Analysis and Quantification

- Inject the prepared standards and samples into the HPLC system.
- Record the chromatograms and integrate the peak area corresponding to **Reactive Orange 16**.
- Construct a calibration curve by plotting the peak area versus the concentration of the standards.

- Determine the concentration of **Reactive Orange 16** in the samples from the calibration curve.

Data Presentation

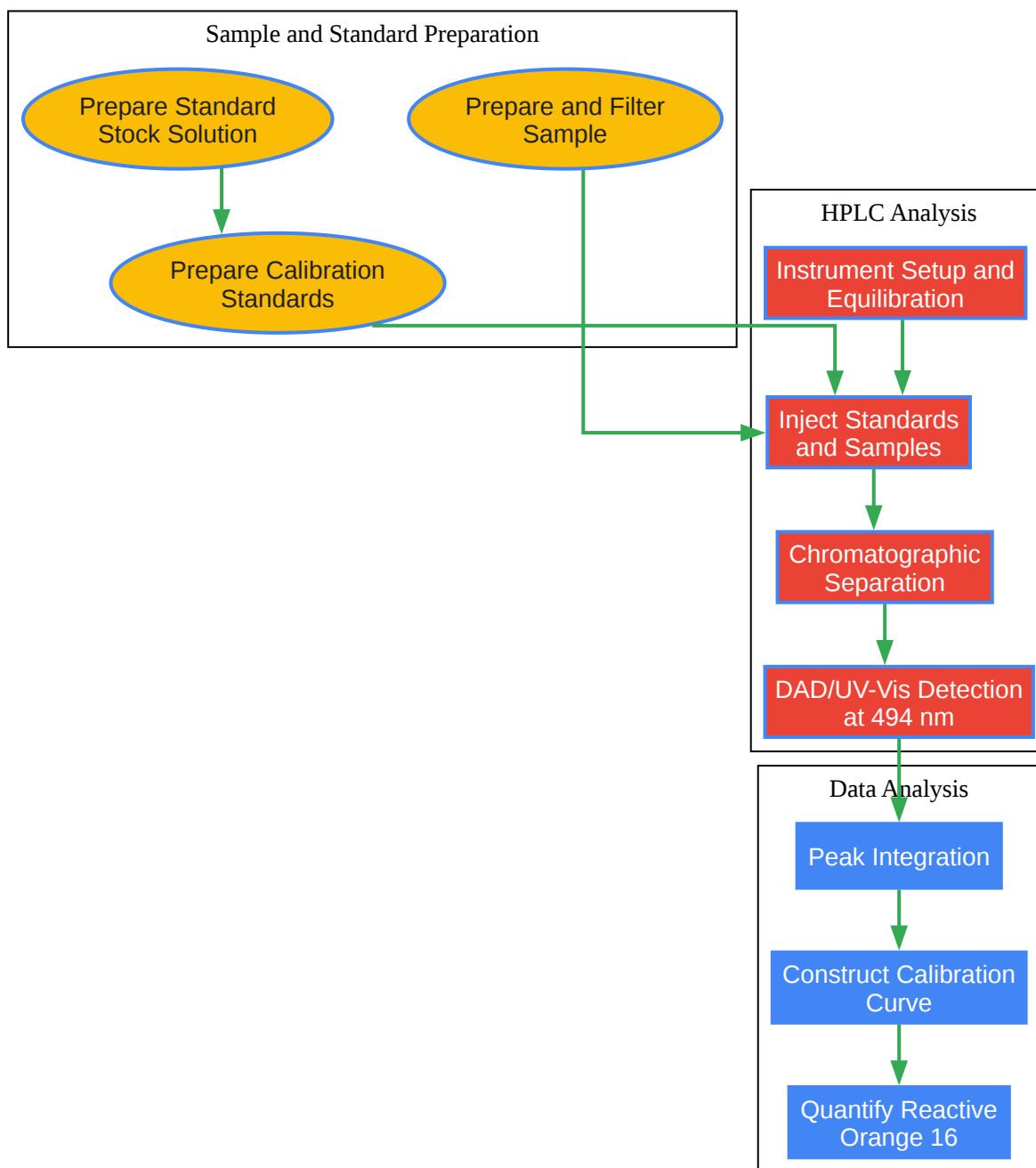
Table 1: HPLC Method Performance Characteristics

Parameter	Typical Value
Linearity (R^2)	> 0.999[2]
Limit of Detection (LOD)	0.05 - 0.1 µg/mL[2]
Limit of Quantification (LOQ)	0.15 - 0.3 µg/mL[2]
Precision (%RSD)	< 2%[2]
Accuracy (Recovery %)	98 - 102%[2]

Table 2: Retention Times of **Reactive Orange 16** and Potential Degradation Products

Compound	Retention Time (min)	Note
Reactive Orange 16	~7.0[1]	The primary peak that decreases with degradation.[1]
Degradation Product 1	~2.0[1]	Appearance of new peaks indicates byproduct formation. [1]
Degradation Product 2	~2.5[1]	Retention times are method-dependent.[1]
Degradation Product 3	~3.5[1]	Identification may require standards or LC-MS.[1]

Visualizations



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